molecular formula C22H23ClN4OS B13358058 2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B13358058
M. Wt: 427.0 g/mol
InChI Key: QNYYGOWRIXGDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the benzimidazole derivative with a thiol compound, often in the presence of a base such as sodium hydride.

    Attachment of the Cyanoacetamide Moiety: The final step involves the reaction of the thioether intermediate with a cyanoacetamide derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The benzimidazole core is known to bind to various biological targets, including DNA and proteins, which can disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is unique due to its combination of a benzimidazole core, thioether linkage, and cyanoacetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C22H23ClN4OS

Molecular Weight

427.0 g/mol

IUPAC Name

2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide

InChI

InChI=1S/C22H23ClN4OS/c1-15(2)22(3,14-24)26-20(28)13-29-21-25-18-11-17(23)9-10-19(18)27(21)12-16-7-5-4-6-8-16/h4-11,15H,12-13H2,1-3H3,(H,26,28)

InChI Key

QNYYGOWRIXGDET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.